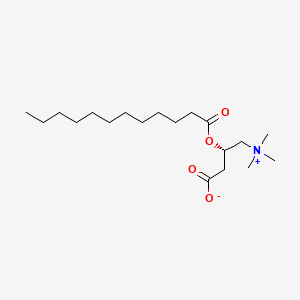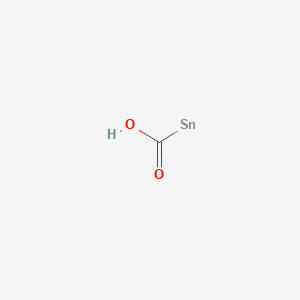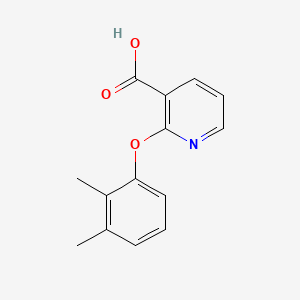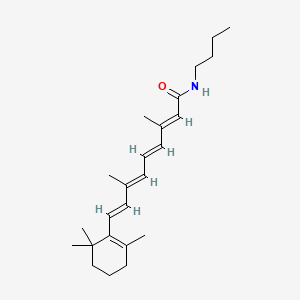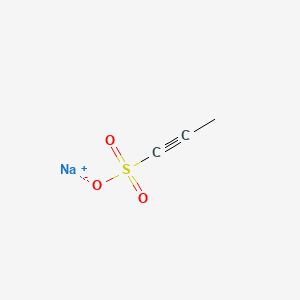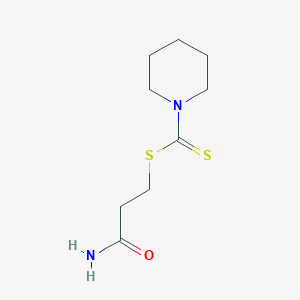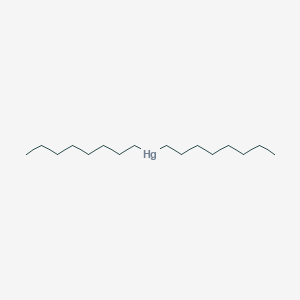
Dioctylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.
Reduction: It can be reduced to elemental mercury and octane.
Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.
Major Products Formed
Oxidation: Mercury(II) oxide and octyl radicals.
Reduction: Elemental mercury and octane.
Substitution: Various organomercury compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Limited use in specialized industrial processes requiring organomercury compounds.
Wirkmechanismus
The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.
Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.
Uniqueness
This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
32701-55-6 |
|---|---|
Molekularformel |
C16H34Hg |
Molekulargewicht |
427.03 g/mol |
IUPAC-Name |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChI-Schlüssel |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Hg]CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


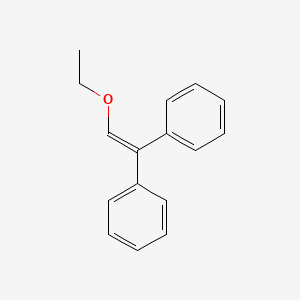

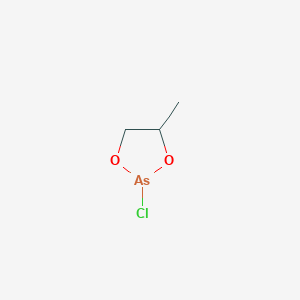
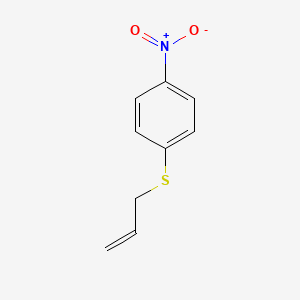
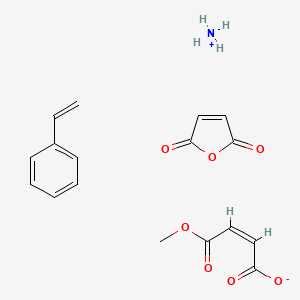
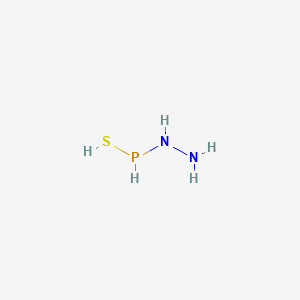
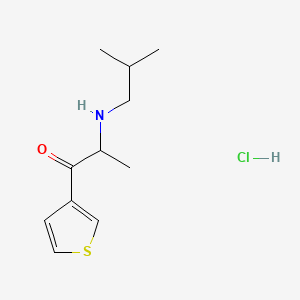
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
